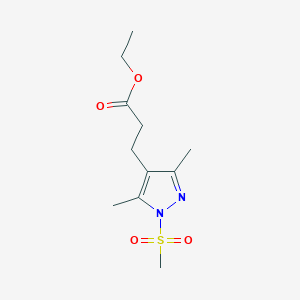
Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources .Scientific Research Applications
Reaction and Synthesis
- Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate has been utilized in the synthesis of pyrazole derivatives. For instance, Mikhed’kina et al. (2009) demonstrated its use in the reaction with substituted hydrazines, leading to the formation of regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina, E. I., Bylina, O. S., Mel’nik, I. I., & Kozhich, D. T., 2009).
Biological Activity
- Al-Smaisim (2012) explored its application in producing a series of 3,5-dimethyl-1H-pyrazole derivatives, which demonstrated significant antibacterial activity (Al-Smaisim, Rafah F., 2012).
- Hafez et al. (2016) synthesized compounds from ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, which showed notable antimicrobial and anticancer activities (Hafez, H., El-Gazzar, Abdel-Rhman B. A., & Al-Hussain, S., 2016).
Catalytic Activity
- Vafaee et al. (2021) reported on novel ionic liquids derived from 3,5-dimethyl-1H-pyrazole, showing high catalytic activity in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones (Vafaee, A., Davoodnia, A., Nakhaei, A., Yadegarian, S., & Nejatianfar, M., 2021).
Crystal Structure Analysis
- The compound's crystal structure has been analyzed, providing insights into its properties and potential applications in fungicidal and plant growth regulation activities (李明, 文丽荣, 赵桂龙, 王啸, & 杨华铮, 2005).
Corrosion Inhibition
- Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds derived from 3,5-dimethyl-1H-pyrazole, indicating their potential as corrosion inhibitors (Wang, Hengliang, Wang, Xueye, Wang, Hanlu, Wang, Ling, & Liu, A., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-5-17-11(14)7-6-10-8(2)12-13(9(10)3)18(4,15)16/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNPMMZPHYNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N(N=C1C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-acetyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485936.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)
![N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2485940.png)
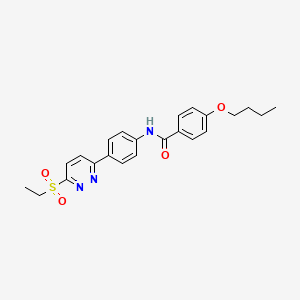

![7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2485943.png)
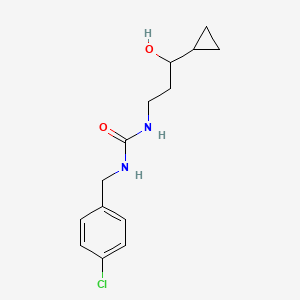
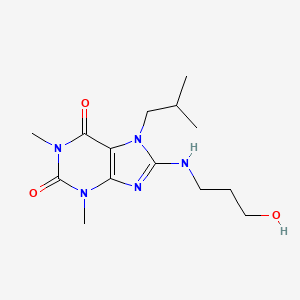
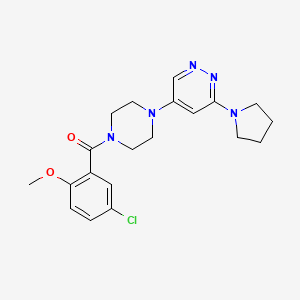
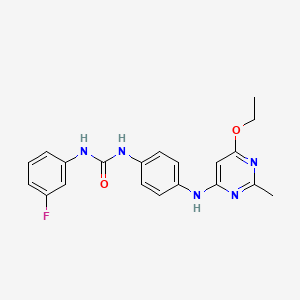

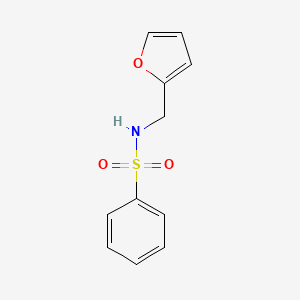
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)